molecular formula C21H19N3O3 B14424075 N,N-Dibenzyl-N'-(4-nitrophenyl)urea CAS No. 86764-73-0

N,N-Dibenzyl-N'-(4-nitrophenyl)urea

Cat. No.: B14424075
CAS No.: 86764-73-0
M. Wt: 361.4 g/mol
InChI Key: HMWRPGRIRJVVFF-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N'-(4-nitrophenyl)urea is a synthetic urea derivative intended for research and development purposes. Compounds within this chemical class are often investigated in various scientific fields, including medicinal chemistry for their potential as enzyme inhibitors or receptor antagonists, and as chemical intermediates in organic synthesis. The dibenzyl and nitrophenyl substituents may influence its electronic properties and binding affinity, making it a molecule of interest for structure-activity relationship (SAR) studies. As with many specialized reagents, its mechanism of action is highly dependent on the specific biological or chemical system under investigation. Handling should adhere to standard laboratory safety protocols. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

86764-73-0

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(4-nitrophenyl)urea

InChI

InChI=1S/C21H19N3O3/c25-21(22-19-11-13-20(14-12-19)24(26)27)23(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,25)

InChI Key

HMWRPGRIRJVVFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Urea Formation via Carbamate Intermediates

This method involves sequential reactions with phosgene derivatives. For this compound, 4-nitrophenyl chloroformate (CAS 7693-46-1) serves as a key intermediate. The protocol typically proceeds as:

  • Chloroformate activation : Reaction of 4-nitrophenol with phosgene or its equivalents.
  • Amine coupling : Sequential addition of dibenzylamine to form the unsymmetric urea.

One-Pot Synthesis Using Carbodiimides

Carbodiimide-mediated coupling (e.g., DCC, EDC) activates carboxylic acids or amines for urea formation. While less common for this specific compound, this approach offers advantages in atom economy.

Detailed Preparation Methods

Method 1: Chloroformate-Mediated Synthesis

Reagents :

  • 4-Nitrophenyl chloroformate
  • Dibenzylamine
  • Base (e.g., diisopropylethylamine)
  • Solvent (e.g., dichloromethane, THF)

Procedure :

  • Activation : Dissolve 4-nitrophenyl chloroformate (2.22 g, 11 mmol) in anhydrous THF under nitrogen.
  • Amine addition : Add dibenzylamine (3.2 g, 16 mmol) and diisopropylethylamine (2.02 g, 16 mmol) dropwise at 0°C.
  • Reaction : Stir for 2 hours at 0°C, then warm to room temperature for 12 hours.
  • Workup : Quench with saturated sodium bicarbonate, extract with dichloromethane, and purify via silica chromatography (20% acetone/dichloromethane).

Yield : 70–80% (optimized conditions).

Key Data :

Parameter Value Source
Reaction Time 14 hours
Temperature 0°C → room temperature
Purification Column chromatography
Spectral Validation $$ ^1\text{H NMR} $$: δ 8.25 (d, 2H, Ar–NO$$_2 $$)

Method 2: Carbodiimide-Mediated Coupling

Reagents :

  • 4-Nitroaniline
  • Dibenzylcarbamoyl chloride
  • EDC·HCl, HOBt
  • Solvent (DMF)

Procedure :

  • Activation : Mix 4-nitroaniline (1.38 g, 10 mmol) with EDC·HCl (2.3 g, 12 mmol) and HOBt (1.62 g, 12 mmol) in DMF.
  • Coupling : Add dibenzylamine (2.13 g, 11 mmol) and stir at room temperature for 24 hours.
  • Workup : Dilute with ethyl acetate, wash with brine, and recrystallize from ethanol.

Yield : 50–60% (lower efficiency due to nitro group deactivation).

Optimization and Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing transition states.
  • Chlorinated solvents (dichloromethane) improve solubility of aromatic intermediates.

Temperature Control

  • Low temperatures (0°C) minimize side reactions during chloroformate activation.
  • Room temperature suffices for carbodiimide-mediated couplings.

Stoichiometric Considerations

  • Excess amine (1.2–1.5 equiv) drives urea formation to completion.
  • Base selection : Tertiary amines (e.g., diisopropylethylamine) outperform pyridine in suppressing HCl byproduct interference.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (CDCl$$ _3 $$) : δ 8.25 (d, 2H, Ar–NO$$ _2 $$), 7.35 (d, 2H, Ar–CH$$ _2 $$), 5.10 (br s, 1H, NH).
  • IR : 1645 cm$$ ^{-1} $$ (C=O stretch), 1520 cm$$ ^{-1} $$ (NO$$ _2 $$ asym).

Chromatographic Purity

  • HPLC : >95% purity using C18 column (acetonitrile/water gradient).

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer agents : Structural analogs inhibit tubulin polymerization (IC$$ _{50} $$ = 1.2 μM).
  • Enzyme inhibitors : Urea derivatives target carbonic anhydrase and proteases.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(4-nitrophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dibenzyl-N’-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The benzyl groups may also play a role in binding to hydrophobic pockets within the target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name Substituents Molecular Weight Key Properties/Applications References
N,N-Dibenzyl-N'-(4-nitrophenyl)urea N,N-dibenzyl, N'-4-nitrophenyl 361.4 High lipophilicity; potential sensor [Inferred]
N,N'-Bis(4-nitrophenyl)urea Both N-4-nitrophenyl 302.24 Feed additive (poultry coccidiostat)
N-(4-Nitrophenyl)-N'-phenylurea N-phenyl, N'-4-nitrophenyl 257.24 Reactivity studied in thermal analysis
N-Alkoxy-N'-(4-nitrophenyl)ureas N-alkoxy, N'-4-nitrophenyl Variable Forms imidazolidinones with phenylglyoxal
N-(3-Pyridinylmethyl)-N'-(4-nitrophenyl)urea N-pyridinylmethyl, N'-4-nitrophenyl 257.24 Banned pesticide (high toxicity)

Data Tables

Table 1: Molecular Properties of Selected Ureas

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
This compound C21H19N3O3 361.4 Not reported
N,N'-Bis(4-nitrophenyl)urea C13H10N4O5 302.24 587-90-6
N-(4-Nitrophenyl)-N'-phenylurea C13H11N3O3 257.24 1932-32-7

Research Findings and Insights

  • Electronic Effects : The 4-nitrophenyl group enhances hydrogen-bonding capacity, critical for anion sensing . Benzyl groups may stabilize π-π interactions in supramolecular chemistry.
  • Steric Considerations: Bulky substituents (e.g., benzyl vs. alkoxy) influence reaction pathways. For example, N-alkoxy ureas form imidazolidinones efficiently, while bulkier groups may favor alternative products .
  • Toxicity-SAR : Pyridinylmethyl substituents correlate with high toxicity, whereas benzyl groups could reduce bioactivity, suggesting safer profiles .

Q & A

Q. What synthetic methodologies are recommended for preparing N,N-Dibenzyl-N'-(4-nitrophenyl)urea?

Methodological Answer: The synthesis of N,N'-disubstituted ureas typically involves activating carbamate precursors. A robust approach uses 4-nitrophenyl chloroformate or N,N'-carbonyldiimidazole (CDI) to generate reactive intermediates. For example:

React 4-nitrophenyl chloroformate with a primary amine (e.g., benzylamine) to form an activated carbamate.

Couple this intermediate with a secondary amine (e.g., 4-nitroaniline derivative) under mild conditions (e.g., DCM, room temperature).

Purify via column chromatography or recrystallization.
Key Considerations: Optimize stoichiometry to minimize side products like monosubstituted ureas. Use anhydrous conditions to prevent hydrolysis .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • IR Spectroscopy : Monitor urea C=O stretching (~1640–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for NO₂ asymmetric stretch). Compare with intermediates to confirm coupling .
  • NMR :
    • ¹H NMR : Benzyl protons appear as multiplets (δ 4.5–5.0 ppm), while aromatic protons (nitrophenyl) resonate as doublets (δ 8.0–8.5 ppm).
    • ¹³C NMR : Urea carbonyl at ~155–160 ppm; nitrophenyl carbons at ~125–150 ppm.
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of benzyl groups).

Q. What factors influence the solubility and stability of this compound?

Methodological Answer:

  • Solubility : Governed by hydrogen bonding (urea group) and nitro group polarity.
    • Polar aprotic solvents (DMF, DMSO) enhance solubility; poor solubility in water due to hydrophobic benzyl groups.
  • Stability :
    • Avoid strong acids/bases to prevent urea hydrolysis.
    • Store under inert atmosphere (N₂/Ar) to minimize oxidation of nitro groups .

Q. How can researchers screen for biological activity in this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like nicotinamide phosphoribosyltransferase (NAMPT), as urea derivatives are known inhibitors.
    • Use fluorescence-based assays (e.g., NAD⁹H detection) with IC₅₀ determination.
  • Cellular Toxicity : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays.
  • Molecular Docking : Pre-screen using software like AutoDock to predict binding affinities to protein targets .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound reacts with α-ketoaldehydes?

Methodological Answer:

  • Mechanism : In acetic acid, α-ketoaldehydes (e.g., phenylglyoxal) react with the urea’s NH group to form imidazolidinones.
    • Step 1 : Nucleophilic attack by urea NH on the carbonyl carbon of the aldehyde.
    • Step 2 : Cyclization to form a 5-membered ring, yielding diastereomers (cis/trans).
  • Stereochemical Control : Use chiral auxiliaries or kinetic resolution to favor specific diastereomers (e.g., 95:5 ratio observed in similar systems) .

Q. What computational strategies elucidate supramolecular interactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate binding energies for anion recognition (e.g., halides).
    • Optimize geometry at the B3LYP/6-311++G(d,p) level.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on host-guest complexes.
  • Key Findings : Nitro and urea groups synergistically stabilize anions via H-bonding and π-π interactions .

Q. How can researchers resolve contradictions in toxicity data for urea derivatives?

Methodological Answer:

  • Case Study : Pyrinuron (structurally similar) was banned due to rodent toxicity (oral LD₅₀ = 12.3 mg/kg).
    • Mitigation : Conduct acute/chronic toxicity assays (OECD guidelines) and compare with structural analogs.
    • Regulatory Alignment : Cross-reference with Rotterdam Convention Annex III for hazard classifications .

Q. What advanced analytical methods quantify trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect byproducts (e.g., monosubstituted ureas).
  • NMR Relaxometry : Assess purity via T₁/T₂ relaxation times.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for solid-state samples .

Q. How does substituent variation (e.g., benzyl vs. alkyl) affect reactivity?

Methodological Answer:

  • Electronic Effects : Benzyl groups donate electron density via resonance, reducing urea NH acidity.
  • Steric Effects : Bulky substituents hinder nucleophilic attack (e.g., in imidazolidinone formation).
  • Experimental Design : Synthesize analogs (e.g., N,N-diethyl-N'-(4-nitrophenyl)urea) and compare reaction rates via kinetic studies .

Q. What strategies optimize this compound for environmental monitoring?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Functionalize silica gels with urea derivatives to capture pollutants (e.g., heavy metals).
  • Fluorescent Sensors : Modify the nitro group to enable Cu²⁺ or H₂S detection in aqueous media.
  • Validation : Test recovery rates in spiked water samples using ICP-MS or fluorescence spectroscopy .

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